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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SG), a prenylated flavonoid isolated from the roots of Sophora
flavescens and other plants of the Sophora genus, has emerged as a promising natural
compound with potent anticancer activities.[1][2] This technical guide provides an in-depth
overview of the current understanding of SG's anticancer effects, focusing on its mechanisms
of action, relevant signaling pathways, and quantitative data from preclinical studies.

Cytotoxic and Proliferative Inhibition

Sophoraflavanone G exhibits significant cytotoxic and anti-proliferative effects across a range
of cancer cell lines. Its efficacy is most pronounced in leukemia and triple-negative breast
cancer (TNBC) cells.

Table 1: In Vitro Cytotoxicity of Sophoraflavanone G
(IC50 Values)
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Incubation
. Cancer IC50 Value )
Cell Line Time Assay Reference
Type (uM)
(hours)
Human
HL-60 Myeloid 20 48 MTT [1]
Leukemia
Not explicitly
Triple- stated, but
Negative effects
MDA-MB-231 24, 48 MTT [3]
Breast observed at
Cancer concentration
s of 10-40 uM
Not explicitly
stated, but
Triple-
] effects CCK-8, EdU,
Negative -
BT-549 observed at Not specified Colony [4]
Breast ] ]
various Formation
Cancer ]
concentration
s
Not explicitly
stated, but
Acute
] demonstrated
KG-la Myeloid 48 MTT [5]
] dose-
Leukemia
dependent
cytotoxicity
Not explicitly
stated, but
Acute
] demonstrated
EoL-1 Myeloid 48 MTT [5]
] dose-
Leukemia
dependent
cytotoxicity
Induction of Apoptosis
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A primary mechanism underlying the anticancer activity of Sophoraflavanone G is the
induction of apoptosis, or programmed cell death. SG triggers apoptosis through both the
intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in SG-induced apoptosis include:

» Nuclear Condensation and DNA Fragmentation: Treatment with SG leads to characteristic
morphological changes of apoptosis, including chromatin condensation and fragmentation of
nuclear DNA.[3][6]

o Activation of Caspases: SG activates key executioner caspases, such as caspase-3, as well
as initiator caspases including caspase-8 and caspase-9.[3][6] The cleavage of poly (ADP-
ribose) polymerase 1 (PARP-1) by activated caspase-3 is a hallmark of apoptosis and is
observed in SG-treated cells.[6]

e Modulation of Bcl-2 Family Proteins: Sophoraflavanone G disrupts the balance of pro- and
anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of anti-apoptotic
proteins like Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein
Bax.[3][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane
permeabilization.

e Mitochondrial Dysfunction: The upregulation of Bax and downregulation of Bcl-2 leads to the
release of cytochrome c from the mitochondria into the cytoplasm.[3][6]

e Reactive Oxygen Species (ROS) Production: SG has been shown to induce the production
of reactive oxygen species in cancer cells, which can contribute to the induction of apoptosis.

[3]

Diagram 1: Sophoraflavanone G-Induced Apoptotic
Pathways

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://www.worldscientific.com/doi/10.1142/S0192415X16500117
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://www.worldscientific.com/doi/10.1142/S0192415X16500117
https://www.worldscientific.com/doi/10.1142/S0192415X16500117
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://www.worldscientific.com/doi/10.1142/S0192415X16500117
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://www.worldscientific.com/doi/10.1142/S0192415X16500117
https://pubmed.ncbi.nlm.nih.gov/31035052/
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Sophoraflavanone G

Downregulates

— ]

Upregulates

Intrinsic Pathway

Bcl-2, Bel-xL

Mitochondrion

Cytochrome ¢

Caspase-9

Activates

Extrinsic Pathway

Death Receptors

Caspase-8

Click to download full resolution via product page

Caspase-3

Apoptosis

Caption: Sophoraflavanone G induces apoptosis via extrinsic and intrinsic pathways.
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Cell Cycle Arrest

Sophoraflavanone G can halt the progression of the cell cycle in cancer cells, preventing their
division and proliferation. Studies have shown that SG induces cell cycle arrest primarily at the
GO0/G1 phase in human myeloid leukemia HL-60 cells.[1][7] More recent research on acute
myeloid leukemia cell lines (KG-1a and EoL-1) also confirmed the induction of G1 cell cycle
arrest.[5][8]

Diagram 2: Sophoraflavanone G-Induced G1 Cell Cycle
Arrest Workflow
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Caption: Workflow of Sophoraflavanone G inducing G1 phase cell cycle arrest.
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Modulation of Key Signaling Pathways

The anticancer effects of Sophoraflavanone G are mediated through its interaction with
multiple intracellular signaling pathways that are often dysregulated in cancer.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation,
differentiation, and survival. SG has been shown to suppress the activation of the MAPK
pathway in various cancer cells.[3][6] By inhibiting the phosphorylation of key MAPK proteins
such as ERK, SG can block downstream signaling that promotes cancer cell growth and
survival.[9]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell
growth, metabolism, and survival. Sophoraflavanone G has been found to inactivate this
pathway, particularly in triple-negative breast cancer.[4][10] It can suppress the phosphorylation
of PI3K and Akt.[11] In TNBC, SG has been shown to target the Epidermal Growth Factor
Receptor (EGFR), an upstream activator of the PI3K/Akt pathway.[4]

JAKISTAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is
involved in cell proliferation and survival, and its aberrant activation is common in many
cancers. Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by
targeting upstream kinases like JAKs and Src family kinases.[12][13] This inhibition leads to
decreased phosphorylation of STAT proteins, thereby blocking their pro-survival functions.[12]

NF-kB Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway plays a significant role in inflammation
and cancer. SG has been demonstrated to inhibit the NF-kB pathway.[9][14] It prevents the
translocation of the p65 subunit of NF-kB into the nucleus, thereby inhibiting the transcription of
pro-inflammatory and pro-survival genes.[14]
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Diagram 3: Overview of Sighaling Pathways Targeted by
Sophoraflavanone G
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Caption: Sophoraflavanone G inhibits multiple oncogenic signaling pathways.

In Vivo Anticancer Effects

Preclinical animal studies have provided evidence for the in vivo anticancer efficacy of
Sophoraflavanone G. In a mouse xenograft model of triple-negative breast cancer,
administration of SG suppressed tumor growth.[4] This was associated with the inactivation of
the EGFR-PI3K-AKT signaling pathway within the tumor tissue.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on
Sophoraflavanone G's anticancer effects.

Cell Viability Assay (MTT Assay)

» Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells
to form a purple formazan product. The amount of formazan produced is directly proportional
to the number of living cells.

e Protocol:

o Seed cancer cells in a 96-well plate at a density of 1 x 10*4 cells/well and allow them to
adhere overnight.

o Treat the cells with various concentrations of Sophoraflavanone G or vehicle control
(DMSO) for the desired time periods (e.g., 24, 48 hours).

o After incubation, add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 4 hours at 37°C.

o Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan

crystals.

o Measure the absorbance at 570 nm using a microplate reader.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1683828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35426453/
https://pubmed.ncbi.nlm.nih.gov/35426453/
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50
value is determined from the dose-response curve.[3][6]

Apoptosis Analysis by Flow Cytometry (Annexin V-
FITC/PI Staining)

¢ Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and
necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated
from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium
iodide (P1) is a fluorescent nucleic acid stain that can only enter cells with compromised
membranes (late apoptotic and necrotic cells).

e Protocol:
o Treat cancer cells with Sophoraflavanone G for the specified duration.
o Harvest the cells by trypsinization and wash with cold PBS.
o Resuspend the cells in 1X Annexin V binding buffer.

o Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes
at room temperature.

o Analyze the stained cells by flow cytometry. The percentages of cells in different quadrants
(viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/Pl+,
necrotic: Annexin V-/Pl+) are quantified.[3]

Cell Cycle Analysis by Flow Cytometry (Pl Staining)

 Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of
Pl is directly proportional to the DNA content in the cell. This allows for the quantification of
cells in different phases of the cell cycle (GO/G1, S, and G2/M).

e Protocol:
o Treat cells with Sophoraflavanone G for the desired time.

o Harvest and wash the cells with PBS.
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o Fix the cells in ice-cold 70% ethanol overnight at -20°C.

o Wash the fixed cells with PBS and resuspend in a staining solution containing Pl and
RNase A.

o Incubate for 30 minutes in the dark at room temperature.

o Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in
each phase of the cell cycle is determined using cell cycle analysis software.[1]

Western Blot Analysis

¢ Principle: This technique is used to detect and quantify specific proteins in a complex
mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and
then probed with specific primary antibodies followed by secondary antibodies conjugated to
an enzyme for detection.

e Protocol:

o Lyse Sophoraflavanone G-treated and control cells in RIPA buffer containing protease
and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA protein assay.
o Separate equal amounts of protein on an SDS-polyacrylamide gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with primary antibodies against the target proteins (e.g.,
caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins)
overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.
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o Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The band intensities are quantified using densitometry software.[3][6]

Conclusion and Future Directions

Sophoraflavanone G demonstrates significant potential as a multi-targeted anticancer agent.
Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling
pathways provides a strong rationale for its further development. Future research should focus
on comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in
various cancer models. Additionally, the identification of synergistic combinations with existing
chemotherapeutic agents could enhance its therapeutic potential. The data presented in this
guide underscore the importance of continued investigation into Sophoraflavanone G as a
promising candidate for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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